3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is of interest due to its unique structure, which includes a cyclobutane ring substituted with an amino group, a methanesulfonyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereoisomers, which can have different physical and chemical properties.
Preparation Methods
The synthesis of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates
Chemical Reactions Analysis
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclobutane-containing amino acids on biological systems.
Industry: The compound can be used in the production of polymers and other materials that require specific structural features.
Mechanism of Action
The mechanism of action of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. The methanesulfonyl group can also participate in interactions with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride include:
- 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride : This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
- 1-aminocyclopropanecarboxylic acid : A smaller analog with a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and the presence of diastereomers, which can lead to diverse chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO4S |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-amino-1-methylsulfonylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI Key |
FQRRANYDMHJFLP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC(C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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